Inokosterone

Vue d'ensemble

Description

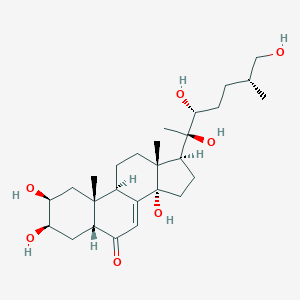

La 25R-Inokostérone est un phytoecdystéroïde, un type d’hormone stéroïdienne que l’on trouve dans les plantes. Elle est connue pour son rôle dans la promotion de la croissance et du développement chez les insectes, ce qui en fait un composé important dans l’étude de la physiologie des insectes. La formule moléculaire de la 25R-Inokostérone est C27H44O7 et sa masse moléculaire est de 480,63 g/mol . Ce composé est isolé des racines de plantes telles que l’Achyranthes bidentata et le Cyathula officinalis .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse de la 25R-Inokostérone implique plusieurs étapes, à partir de précurseurs stéroïdiens plus simples. Le processus comprend généralement des réactions d’hydroxylation, d’oxydation et de cyclisation. Des réactifs et des catalyseurs spécifiques sont utilisés pour obtenir la stéréochimie et les groupes fonctionnels désirés.

Méthodes de production industrielle : La production industrielle de la 25R-Inokostérone est principalement basée sur l’extraction à partir de sources naturelles. Les racines d’Achyranthes bidentata sont récoltées, séchées et broyées en une poudre fine. La poudre est ensuite soumise à une extraction par solvant à l’aide d’éthanol ou de méthanol. L’extrait est purifié par des techniques chromatographiques pour isoler la 25R-Inokostérone .

Types de réactions :

Oxydation : La 25R-Inokostérone peut subir des réactions d’oxydation pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la 25R-Inokostérone en ses formes réduites, modifiant ainsi son activité biologique.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule, modifiant ainsi ses propriétés.

Réactifs et conditions courants :

Agents oxydants : Permanganate de potassium, trioxyde de chrome.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Solvants : Méthanol, éthanol, dichlorométhane.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés, oxydés et réduits de la 25R-Inokostérone, chacun ayant des activités biologiques distinctes .

Applications De Recherche Scientifique

Anti-Aging Properties

Inokosterone has been shown to extend the lifespan of yeast and mammalian cells. A study demonstrated its ability to enhance both replicative and chronological lifespan in yeast models. The mechanism involves reducing oxidative stress and promoting autophagy, which is crucial for cellular maintenance and longevity. Specifically, this compound treatment led to:

- Increased cell survival under oxidative stress conditions.

- Enhanced antioxidant enzyme activity .

- Decreased levels of reactive oxygen species (ROS) and lipid peroxidation .

Table 1: Effects of this compound on Yeast Lifespan

| Parameter | Control Group | This compound Group |

|---|---|---|

| Replicative Lifespan | 20 generations | 35 generations |

| Chronological Lifespan | 5 days | 10 days |

| ROS Levels | High | Low |

| Autophagosomes Formation | Low | High |

Antioxidative Stress Mechanism

The antioxidative properties of this compound have been extensively studied. Research indicates that this compound significantly lowers oxidative stress markers such as malondialdehyde (MDA) in mammalian cells. This reduction correlates with an increase in autophagic activity, suggesting that this compound not only protects cells from oxidative damage but also enhances their self-repair mechanisms .

Potential Therapeutic Applications

This compound has potential therapeutic applications in various medical conditions:

- Rheumatoid Arthritis : It has been identified as a potential drug target for Estrogen Receptor 1 (ESR1), which plays a role in inflammatory responses associated with rheumatoid arthritis.

- Diabetes Management : The compound shows promise in ameliorating diabetic conditions by enhancing cellular glucose uptake and reducing hyperglycemia through its antioxidative effects .

Case Study: this compound in Diabetes Research

A study evaluated the effects of this compound on diabetic rats, revealing significant improvements in glucose metabolism and renal function. The treated group exhibited:

- Decreased fasting blood glucose levels .

- Improved renal histology , indicating protective effects against diabetic nephropathy.

Molecular Mechanisms of Action

The molecular mechanisms through which this compound exerts its effects involve interactions with various cellular pathways:

- Binding to ESR1 : This interaction suggests a role in modulating gene expression related to inflammation and metabolism.

- Induction of Autophagy : this compound promotes autophagy by increasing autophagosome formation, which is critical for cellular homeostasis and longevity .

Industrial Applications

Beyond its biological implications, this compound is utilized as a biochemical reagent in research settings. Its properties make it a valuable compound for synthesizing more complex molecules in organic chemistry.

Mécanisme D'action

La 25R-Inokostérone exerce ses effets en se liant aux récepteurs de l’ecdysone chez les insectes, déclenchant une cascade d’expression génique qui conduit à la mue et à la métamorphose. Chez les mammifères, elle interagit avec diverses cibles moléculaires, y compris les récepteurs nucléaires et les voies de signalisation, pour exercer ses effets biologiques. Les voies exactes impliquées font encore l’objet de recherches, mais on sait qu’elle module l’expression des cytokines inflammatoires et des enzymes .

Composés similaires :

25S-Inokostérone : Un autre stéréoisomère ayant des activités biologiques similaires.

Ecdystérone : Un phytoecdystéroïde largement étudié ayant des effets biologiques puissants.

Turkesterone : Connu pour ses propriétés anabolisantes et son utilisation dans les compléments sportifs.

Unicité : La 25R-Inokostérone est unique en raison de sa stéréochimie spécifique, qui influence son affinité de liaison aux récepteurs et son activité biologique globale. Comparée à d’autres phytoecdystéroïdes, elle a montré des activités anti-inflammatoires et anti-atopiques significatives, ce qui en fait un composé précieux pour la recherche et les applications industrielles .

Comparaison Avec Des Composés Similaires

25S-Inokosterone: Another stereoisomer with similar biological activities.

Ecdysterone: A widely studied phytoecdysteroid with potent biological effects.

Turkesterone: Known for its anabolic properties and use in sports supplements.

Uniqueness: 25R-Inokosterone is unique due to its specific stereochemistry, which influences its binding affinity to receptors and its overall biological activity. Compared to other phytoecdysteroids, it has shown significant anti-inflammatory and anti-atopy activities, making it a valuable compound for research and industrial applications .

Activité Biologique

Inokosterone, a type of ecdysteroid primarily isolated from Gentiana rigescens and other plant sources, has garnered attention for its diverse biological activities. This article explores the mechanisms through which this compound influences cellular processes, particularly focusing on its antioxidative properties, effects on longevity, and potential applications in health and medicine.

Chemical Structure and Sources

This compound is structurally related to other ecdysteroids and exists as two C-25 epimers. It has been identified in several plant species, including Gentiana rigescens and Achyranthes fauriei. The compound's activity has been evaluated in various biological assays to understand its pharmacological potential.

Antioxidative Stress

Research indicates that this compound exhibits significant antioxidative properties. A study demonstrated that this compound treatment led to:

- Increased Cell Survival : this compound enhanced the survival rate of yeast cells under oxidative stress conditions.

- Reduction of Reactive Oxygen Species (ROS) : The levels of ROS and malondialdehyde (MDA) were significantly decreased in this compound-treated cells, indicating reduced oxidative damage.

- Enhanced Antioxidant Enzyme Activity : this compound treatment resulted in increased activity of antioxidant enzymes, suggesting a protective mechanism against oxidative stress .

Autophagy Activation

This compound also promotes autophagy, a critical cellular process for maintaining homeostasis and longevity. Key findings include:

- Increased Autophagosome Formation : The number of autophagosomes in mammalian cells increased following this compound treatment.

- Mitophagy Enhancement : this compound facilitated mitophagy, the selective degradation of mitochondria by autophagy, which is crucial for cellular health .

- Gene Expression Modulation : this compound influenced the expression of genes associated with antioxidant defense and autophagy, such as SOD1, further supporting its role in cellular protection mechanisms .

Longevity Effects

This compound has been shown to extend the lifespan of model organisms. Studies using yeast models demonstrated that:

- Replicative Lifespan Extension : this compound treatment increased the replicative lifespan of K6001 yeast strains.

- Chronological Lifespan Improvement : Similar effects were observed in chronological lifespan assays with other yeast strains .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

| Biological Activity | Effect Observed | Mechanism |

|---|---|---|

| Antioxidative Stress | Increased cell survival | Reduction of ROS and MDA |

| Enhanced antioxidant enzyme activity | Activation of antioxidant genes | |

| Autophagy | Increased autophagosome formation | Induction of mitophagy |

| Gene expression modulation | Upregulation of SOD1 | |

| Longevity | Extended replicative lifespan | Enhanced cellular stress response |

| Improved chronological lifespan | Activation of longevity pathways |

Case Studies

- Yeast Model Study :

- Mammalian Cell Study :

- Ecdysteroid Activity Testing :

Propriétés

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15-,16+,18+,20-,21+,22+,23-,24-,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNVCUBPURTQPQ-GYVHUXHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164756 | |

| Record name | Inokosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15130-85-5 | |

| Record name | Inokosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015130855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inokosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.